molecular formula C10H15NO B1593373 2-(3-Methoxyphenyl)propan-1-amine CAS No. 754913-55-8

2-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B1593373
CAS No.: 754913-55-8
M. Wt: 165.23 g/mol
InChI Key: DUTAQBNSDZCPND-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It features a methoxy group (-OCH₃) attached to the benzene ring at the meta position and an amino group (-NH₂) attached to the ethyl chain

Synthetic Routes and Reaction Conditions:

  • Reduction of 2-(3-Methoxyphenyl)propanoic Acid: This method involves the reduction of 2-(3-Methoxyphenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis.

  • Amination of 3-Methoxyphenylpropanol: Another approach is the amination of 3-Methoxyphenylpropanol using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: Oxidation of this compound can produce 2-(3-Methoxyphenyl)propanoic acid.

  • Reduction: Reduction reactions can convert 2-(3-Methoxyphenyl)propanoic acid back to this compound.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(3-Methoxyphenyl)propanoic acid.

  • Reduction: this compound.

  • Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

2-(3-Methoxyphenyl)propan-1-amine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a ligand in biochemical studies to understand receptor interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: It is utilized in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)propan-1-amine exerts its effects involves interactions with molecular targets such as receptors and enzymes. The specific pathways and targets depend on the context of its use, whether in biological studies or pharmaceutical applications.

Comparison with Similar Compounds

  • 3-Methoxyphenethylamine

  • 2-(4-Methoxyphenyl)propan-1-amine

  • 2-(3-Methoxyphenyl)propanoic acid

Properties

IUPAC Name

2-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAQBNSDZCPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276813, DTXSID401292226
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5090-33-5, 754913-55-8
Record name 3-Methoxy-β-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5090-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methoxyphenyl)propanenitrile (1.33 g, 8.26 mmol) in THF (10 mL) at room temperature was added lithium aluminum hydride (9.1 mL, 1M in THF, 9.1 mmol). The reaction was stirred overnight. More lithium aluminum hydride (0.5 mL) was added and the reaction was refluxed for 4 h. 1 N HCl was added carefully to quench the reaction. It was diluted with ether, washed with H2O. Aqueous layer was treated with NaOH and extracted with CH2Cl2. CH2Cl2 layer was washed with saturated NaCl, dried and concentrated to give 2-(3-methoxyphenyl)-propan-1-amine (761 g, 56% yield) as a pale yellow oil. HPLC retention time (Method C)=1.59 min. LC/MS (ESI) (M+H)+=166.07. 1H NMR (CDCl3, 400 MHz) δ ppm 1.24 (d, J=6.85 Hz, 3H), 2.65-2.77 (m, 1H), 2.85 (d, J=8 Hz, 2H), 3.80 (s, 3H), 6.71-6.84 (m, 3H), 7.20-7.26 (m, 1H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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